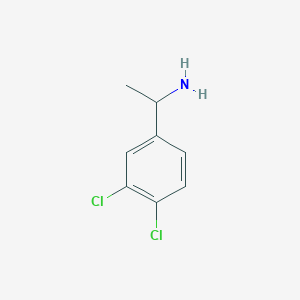

1-(3,4-Dichlorophenyl)ethanamine

説明

Synthesis Analysis

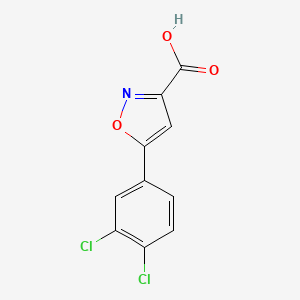

The synthesis of related compounds often involves multi-step procedures that may include the use of dichloroacetophenone or dichlorophenyl as starting materials. For instance, the synthesis of enantiomerically pure diarylethanes is described as a 7-step procedure starting from a dichlorophenyl-containing ketone . Similarly, the synthesis of a compound with a 2,4-dichlorophenyl group was achieved using 2,4-dichloroacetophenone and an aldehyde in ethanol . These methods suggest that the synthesis of 1-(3

科学的研究の応用

Crystallography and Chemical Behavior

The Schiff base ligand incorporating 1-(3,4-Dichlorophenyl)ethanamine was prepared and characterized, showcasing its crystal structure, spectroscopic, and redox behavior. This study highlights the reversible and irreversible processes observed in the ligand during electrochemical investigations, emphasizing its potential in crystallography and chemical studies (Çelik et al., 2011).

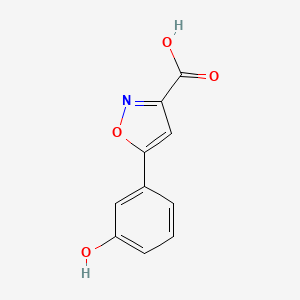

Antimicrobial and Antifungal Activities

Synthesis of chalcones possessing N-substituted ethanamine demonstrated significant antiamoebic activity against Entamoeba histolytica, with certain compounds showing better activity than the standard drug metronidazole. This suggests the potential of derivatives of 1-(3,4-Dichlorophenyl)ethanamine in developing antimicrobial and antifungal agents (Zaidi et al., 2015).

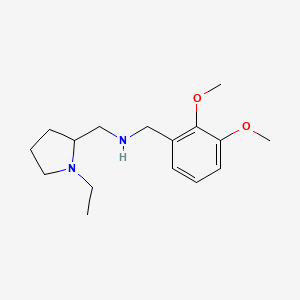

Organic Synthesis

The study on the synthesis of sertraline, an antidepressant, presents a new and simplified process for preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. This research offers insights into a cleaner, simpler, and more efficient alternative for the formation of sertraline imine, which is crucial for the synthesis of sertraline hydrochloride (Taber et al., 2004).

Environmental Chemistry

Research on the removal of 2,4-dichlorophenol from wastewater using immobilized horseradish peroxidase explores the environmental applications of 1-(3,4-Dichlorophenyl)ethanamine derivatives. This study showcases the effectiveness of enzyme-immobilized beads in removing toxic pollutants, demonstrating the compound's potential in environmental remediation efforts (Wang et al., 2015).

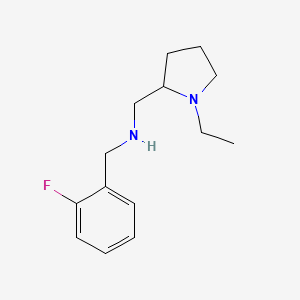

Biotransformation and Chiral Synthesis

The biotransformation using a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole highlights the role of 1-(3,4-Dichlorophenyl)ethanamine in biocatalysis. This research underscores the potential for using bacterial strains to achieve high stereoselectivity in the synthesis of chiral intermediates, contributing to the field of drug synthesis (Miao et al., 2019).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, wash with plenty of soap and water .

特性

IUPAC Name |

1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390166 | |

| Record name | 1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)ethanamine | |

CAS RN |

74877-07-9 | |

| Record name | 1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)